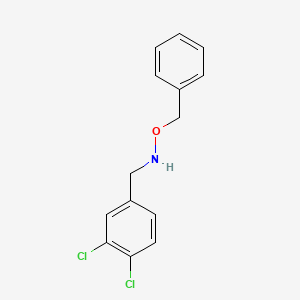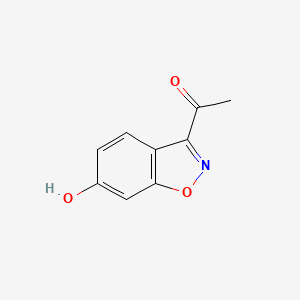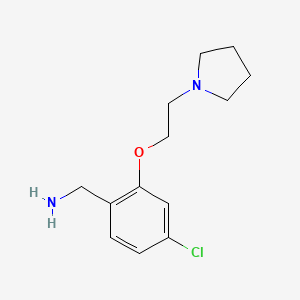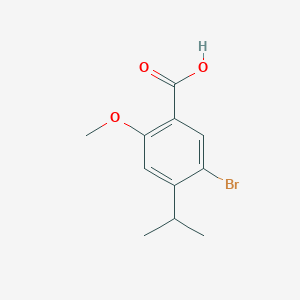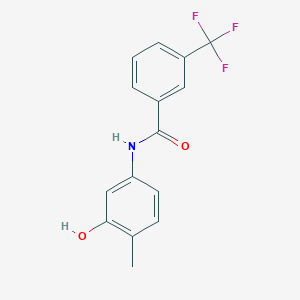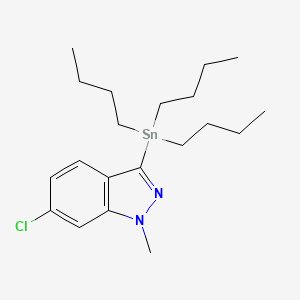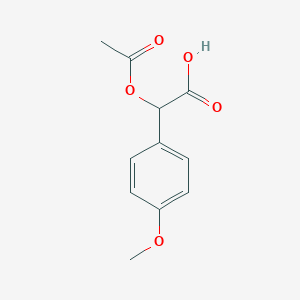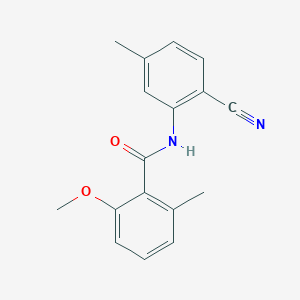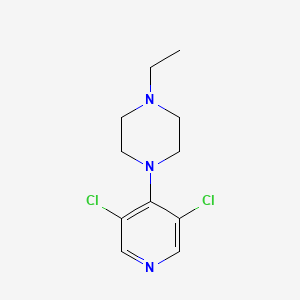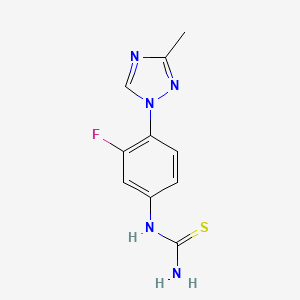![molecular formula C11H5F3N4O2 B8301747 7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one CAS No. 214707-01-4](/img/structure/B8301747.png)
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that features a triazolo-pyrimidine core with a trifluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include heating the mixture at 140°C for a short duration, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazolo-pyrimidine core, leading to the formation of reduced analogs.
Substitution: The trifluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved include the inhibition of c-Met and VEGFR-2 kinases, which are crucial in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of the trifluorophenyl group. This structural feature imparts distinct physicochemical properties and enhances its potential as a therapeutic agent compared to other similar compounds.
Properties
CAS No. |
214707-01-4 |
|---|---|
Molecular Formula |
C11H5F3N4O2 |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
7-hydroxy-6-(2,4,6-trifluorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H5F3N4O2/c12-4-1-5(13)7(6(14)2-4)8-9(19)17-11-15-3-16-18(11)10(8)20/h1-3,20H,(H,15,16,17,19) |
InChI Key |
VWLLJGCBAIPGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(N3C(=NC=N3)NC2=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


